Neocomplanoside
Description
Neocomplanoside is a flavonoid glycoside first isolated from the seeds of Astragalus complanatus R. Br. (Sha-Yuan-Zi) . Its molecular formula, C₂₄H₂₄O₁₂, suggests a glycosylated flavonoid structure, likely comprising a flavonoid aglycone linked to one or more sugar moieties . The compound has also been identified in Cissus subtetragona Planch. ethanol extract (Cs-EE), where it was detected via LC/MS-MS analysis alongside other anti-inflammatory flavonoids like kaempferol and apigenin derivatives .
Properties
CAS No. |
123442-25-1 |
|---|---|
Molecular Formula |
C24H24O12 |
Molecular Weight |
504.4 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-3-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C24H24O12/c1-10(25)33-9-16-18(28)20(30)21(31)24(35-16)36-23-19(29)17-14(27)7-13(32-2)8-15(17)34-22(23)11-3-5-12(26)6-4-11/h3-8,16,18,20-21,24,26-28,30-31H,9H2,1-2H3/t16-,18-,20+,21-,24+/m1/s1 |
InChI Key |
DDGCBCUITQFEFG-ZTHZTRLZSA-N |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC)C4=CC=C(C=C4)O)O)O)O |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC)C4=CC=C(C=C4)O)O)O)O |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC)C4=CC=C(C=C4)O)O)O)O |
Other CAS No. |
123442-25-1 |
Synonyms |
neocomplanoside |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Neocomplanoside shares structural and functional similarities with other flavonoids, particularly flavone glycosides. Below is a detailed comparison based on molecular characteristics, sources, and inferred bioactivities:
Table 1: Structural and Functional Comparison of this compound with Similar Flavonoids
Key Observations:
Structural Differences: this compound has a higher molecular weight (504.44 g/mol) compared to simpler glycosides like Isovitexin and Apigenin-7-O-β-D-glucuronopyranoside (432.38 g/mol), suggesting additional hydroxyl or sugar groups . Kushenol S, with a mass range of 695–774, likely contains prenyl or other hydrophobic substituents, enhancing membrane permeability and bioactivity .
Glycosylation (as seen in this compound) typically enhances solubility but may reduce bioavailability compared to aglycones like kaempferol .
Sources: this compound is unique to Astragalus complanatus and Cissus subtetragona, whereas Isovitexin and Kushenol S are more widely distributed in plants like Pimpinella pruatjan .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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